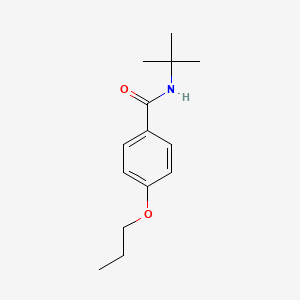

N-tert-butyl-4-propoxybenzamide

Description

Contextualization of Benzamide (B126) Scaffolds in Chemical Biology and Medicinal Chemistry

The benzamide moiety is a privileged scaffold in drug discovery and medicinal chemistry, forming the core structure of numerous clinically approved drugs. sigmaaldrich.combiosynth.com Benzamide derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antifungal properties. nih.gov Their versatility stems from their ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, which allows them to bind effectively to a diverse range of macromolecules. sigmaaldrich.com

The structural simplicity and synthetic accessibility of the benzamide core make it an attractive starting point for the development of new therapeutic agents. biosynth.comnih.gov For instance, substituted benzamides have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and as antagonists for receptors such as the Transient Receptor Potential Vanilloid Type 1 (TRPV1). nih.govresearchgate.net The N-substituted and ring-substituted benzamides offer a modular design that allows for the fine-tuning of physicochemical and pharmacological properties.

Rationale for Focused Academic Investigation of N-tert-butyl-4-propoxybenzamide

The specific rationale for a focused academic investigation of this compound arises from the established biological activities of its structural analogs. The N-tert-butylbenzamide core has been a subject of interest in medicinal chemistry, with related compounds being explored for various therapeutic applications. For example, a patent has disclosed a family of benzamide compounds, including N-tert-butyl-4-methylbenzamide and N-tert-butyl-4-bromobenzamide, for their potential activity against Parkinson's disease. google.com

Furthermore, the 4-position of the benzamide ring is a critical site for substitution to modulate biological activity. The introduction of a propoxy group (-OCH2CH2CH3) at this position is a strategic modification. The alkoxy substitution can influence key properties such as lipophilicity, metabolic stability, and receptor-binding interactions. The tert-butyl group on the amide nitrogen is a bulky, lipophilic substituent that can impact the compound's conformation and its interactions with biological targets. The combination of the N-tert-butyl group and the 4-propoxy substituent presents a unique chemical entity that warrants investigation to determine its specific biological profile and potential therapeutic utility.

Overview of Current Research Landscape and Unaddressed Questions Pertaining to the Compound

This lack of specific data gives rise to several unaddressed questions:

What are the definitive biological targets of this compound?

Does the compound exhibit any significant pharmacological activity, for instance, as a modulator of ion channels like TRPV1 or in models of neurodegenerative diseases, similar to its analogs?

What is the structure-activity relationship (SAR) for the 4-alkoxy series of N-tert-butylbenzamides?

What are the key physicochemical properties of this compound, such as its solubility, stability, and membrane permeability?

What is its metabolic profile and potential for drug-drug interactions?

Scope and Objectives of the Academic Research Outline for this compound

Given the current knowledge gap, a focused academic research program on this compound is proposed with the following scope and objectives:

Scope: The research will encompass the chemical synthesis, purification, and structural characterization of this compound. It will also include a comprehensive evaluation of its physicochemical properties and a preliminary in vitro screening to identify potential biological activities.

Objectives:

To develop and optimize a synthetic route for the preparation of high-purity this compound.

To fully characterize the compound using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy).

To determine key physicochemical parameters of the compound, which are crucial for assessing its drug-like properties.

To conduct a broad in vitro pharmacological screening against a panel of relevant biological targets, including those implicated in pain and neurodegeneration, to identify potential therapeutic areas.

To establish a preliminary structure-activity relationship by comparing the findings with known data from closely related analogs.

This structured investigation will provide the foundational knowledge necessary to determine if this compound holds promise as a lead compound for further drug development.

Data Tables

Physicochemical Properties of this compound and Related Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C14H21NO2 | 235.32 | Not Available |

| N-tert-butyl-4-methylbenzamide | C12H17NO | 191.27 | 2.5 |

| N-tert-butyl-4-nitrobenzamide | C11H14N2O3 | 222.24 | 2.1 |

| N-tert-butyl-4-methoxybenzamide | C12H17NO2 | 207.27 | Not Available |

| 4-Acetamido-N-tert-butylbenzamide | C13H18N2O2 | 234.29 | 1.5 |

Data for analogs sourced from PubChem. nih.govnih.govnih.gov

Interactive Data Table: Properties of Benzamide Analogs

Below is an interactive table summarizing key properties of various benzamide compounds discussed in the context of this research outline.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-10-17-12-8-6-11(7-9-12)13(16)15-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYULXAOTWBHZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Tert Butyl 4 Propoxybenzamide

Retrosynthetic Analysis and Established Synthetic Routes for Benzamide (B126) Derivatives

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. ias.ac.in For benzamide derivatives like N-tert-butyl-4-propoxybenzamide, this analysis typically involves disconnecting the amide C-N bond, a strategy that corresponds to reliable and well-established amidation reactions. amazonaws.com

Conventional Amidation Pathways for Benzamide Formation

The most common approach to forming the amide bond in benzamides is the reaction between a carboxylic acid derivative and an amine. amazonaws.com This typically involves the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by the amine. researchgate.net

A prevalent method involves the use of acyl chlorides. For instance, the synthesis of N-tert-butyl-4-bromobenzamide has been achieved by reacting 4-bromobenzoyl chloride with tert-butylamine (B42293) in methylene (B1212753) chloride. prepchem.com Similarly, N-tert-butyl-4-nitrobenzamide can be prepared from 4-nitrobenzoyl chloride and tert-butylamine. google.com The general scheme for this type of reaction is the coupling of a substituted benzoyl chloride with an amine, often in the presence of a base to neutralize the HCl byproduct. tandfonline.com

Another established route is the reaction of benzoic acids with urea (B33335), often catalyzed by boric acid, to produce benzamides. youtube.comyoutube.com This method has been used to synthesize benzamide from benzoic acid and urea, with boric acid acting as a catalyst. youtube.com The reaction proceeds by heating the mixture, leading to the formation of the desired amide along with carbon dioxide and ammonia (B1221849) as byproducts. youtube.com

The following table summarizes conventional amidation reactions for benzamide synthesis:

| Reactants | Reagents/Catalysts | Product | Key Features |

| Benzoyl chloride, Amine | Base (e.g., Triethylamine) | Benzamide | Widely applicable, often high yielding. tandfonline.com |

| Benzoic acid, Urea | Boric acid | Benzamide | Utilizes readily available starting materials. youtube.comyoutube.com |

| Benzoic acid, Amine | Coupling agents (e.g., DCC, EDC) | Benzamide | Used for sensitive substrates, avoids acyl chloride formation. researchgate.net |

Exploration of Alternative Precursors and Reaction Conditions

Research continues to explore alternative starting materials and reaction conditions to improve efficiency, safety, and substrate scope. One such approach is the use of nih.govnih.govnih.gov-benzotriazin-4(3H)-ones as precursors for ortho-alkylated benzamides through palladium-catalyzed denitrogenative coupling reactions. nih.govacs.org This method allows for the synthesis of a variety of N-aryl amides. nih.gov

Another innovative approach involves the direct conversion of arenes to benzamide derivatives using cyanoguanidine in the presence of a Brønsted superacid. nih.gov This method represents a direct Friedel-Crafts-type carboxamidation. nih.gov The reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) triflate, provides a convenient route to N-tert-butyl amides under solvent-free conditions at room temperature. researchgate.net

The use of α-halonitroalkanes as the acyl source in a polarity-reversed (umpolung) strategy offers a distinct alternative to traditional methods. acs.org In this approach, the acyl source is nucleophilic, and the amine is electrophilic, a reversal of the conventional reactant polarities. acs.org

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of benzamides. For example, palladium catalysts are used in the denitrogenative coupling of nih.govnih.govnih.gov-benzotriazin-4(3H)-ones to produce ortho-methylated benzamides. nih.govacs.org The Suzuki coupling, which involves the reaction of an organoborane with an organic halide, is another widely used palladium-catalyzed reaction for C-C bond formation. youtube.comyoutube.com

Rhodium(III)-catalyzed C-H activation has also emerged as a valuable tool for the synthesis of nitrogen-containing heterocycles, including those derived from benzamides. nih.gov This method allows for the coupling of benzamides with various partners to construct complex molecular architectures. nih.gov

Organocatalysis and Biocatalysis in Benzamide Synthesis

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable and efficient alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Bifunctional organocatalysts have been successfully applied to the enantioselective synthesis of axially chiral benzamides. nih.gov Peptides have also been employed as catalysts for the atropisomer-selective bromination of benzamides, leading to enantioenriched products. nih.gov The use of the common amino acid L-proline as an organocatalyst highlights the potential of readily available and environmentally benign catalysts in asymmetric synthesis. youtube.com

Biocatalysis leverages enzymes to perform chemical reactions with high selectivity and under mild conditions. nih.gov Enzymes such as lipases have been used for the synthesis of amides through the aminolysis of esters. nih.gov Nitrile hydratase (NHase) enzymes can be combined with copper-catalyzed Ullmann-type coupling in a one-pot chemo-biocatalytic system for the synthesis of functionalized amides from nitriles. nih.gov This integrated approach takes advantage of the high selectivity of the enzyme for nitrile hydration and the efficiency of the metal catalyst for the subsequent C-N bond formation. nih.gov The use of whole-cell biocatalysts can also be advantageous, as it avoids the need for enzyme purification. mdpi.comacs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comwjpmr.com These principles are increasingly being applied to the synthesis of benzamides.

Key green chemistry approaches in benzamide synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. ijpdd.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which reduces waste and simplifies purification. semanticscholar.org A solvent-free synthesis of amides has been developed by reacting carboxylic acids and urea with boric acid as a catalyst. semanticscholar.org

Catalysis: Employing catalysts, particularly biocatalysts and organocatalysts, to improve reaction efficiency and reduce energy consumption. ijpdd.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. chemmethod.com

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another strategy that aligns with green chemistry principles by reducing waste and improving efficiency. rsc.org

Solvent Selection and Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. epa.gov It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. primescholars.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. scranton.edu In the synthesis of this compound, achieving high atom economy is a key goal of sustainable synthetic design. epa.govprimescholars.com Reactions that minimize the formation of byproducts are inherently more atom-economical. epa.gov For instance, addition reactions are typically more atom-economical than substitution or elimination reactions, which generate leaving groups and other waste products. scranton.edu

| Parameter | Description | Relevance to this compound Synthesis |

| Solvent Selection | The choice of liquid medium for the reaction. | Influences reaction kinetics, yield, and environmental impact. Greener solvents are preferred. mdpi.com |

| Atom Economy | The measure of how many atoms of the reactants are incorporated into the desired product. nih.gov | A key metric for assessing the "greenness" of a synthetic route. Higher atom economy signifies less waste. epa.govprimescholars.com |

Sustainable Synthetic Route Development

The development of sustainable synthetic routes for this compound is a primary focus of modern organic chemistry. A sustainable approach aims to minimize environmental impact by using renewable starting materials, reducing energy consumption, and avoiding hazardous reagents and solvents.

One potential sustainable route involves the amidation of 4-propoxybenzoic acid with tert-butylamine. To enhance the sustainability of this process, catalytic methods are preferred over stoichiometric reagents. For example, the use of a recyclable, solid-supported catalyst could simplify purification and reduce waste.

Another approach could involve the direct C-H amidation of a suitable propoxybenzene (B152792) derivative. This method would be highly atom-economical as it avoids the pre-functionalization of the starting material. Research into catalytic systems, such as those based on transition metals, is crucial for advancing this type of transformation.

The use of biocatalysis, employing enzymes to carry out the amidation reaction, represents another promising avenue for sustainable synthesis. Enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous media, offering significant environmental advantages over traditional chemical methods.

| Synthetic Strategy | Description | Sustainability Advantages |

| Catalytic Amidation | Reaction of 4-propoxybenzoic acid and tert-butylamine using a catalyst. | Reduces waste compared to stoichiometric reagents; potential for catalyst recycling. |

| Direct C-H Amidation | Direct reaction of a propoxybenzene derivative with an amine source. | High atom economy by avoiding pre-functionalization steps. |

| Biocatalysis | Use of enzymes to catalyze the amidation. | Mild reaction conditions, aqueous media, high selectivity, and reduced energy consumption. |

Scalable Synthetic Protocols for Research and Development Quantities

Developing a scalable synthetic protocol for this compound is essential for producing the quantities needed for research and development. A scalable process is one that can be reliably and efficiently performed on a larger scale without significant decreases in yield or purity.

A common laboratory-scale synthesis of N-tert-butyl amides involves the reaction of a carboxylic acid with a tert-butylamine in the presence of a coupling agent. However, many common coupling agents generate stoichiometric byproducts that can be difficult to remove on a larger scale.

An alternative, more scalable approach is the Ritter reaction, which involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid. researchgate.net For the synthesis of this compound, this could involve the reaction of 4-propoxybenzonitrile (B1585320) with tert-butanol. The use of a solid acid catalyst could facilitate purification and improve the scalability of the process.

Another scalable method is the reaction of an acyl chloride with tert-butylamine. nih.gov 4-Propoxybenzoyl chloride can be prepared from 4-propoxybenzoic acid and a chlorinating agent like thionyl chloride. The subsequent reaction with tert-butylamine is typically high-yielding and can be performed on a multi-gram scale. nih.gov Careful control of reaction conditions, such as temperature and stoichiometry, is crucial for ensuring a safe and efficient scale-up.

| Method | Starting Materials | Key Considerations for Scalability |

| Ritter Reaction | 4-Propoxybenzonitrile, tert-Butanol | Use of a recyclable solid acid catalyst can simplify workup. researchgate.net |

| Acyl Chloride Method | 4-Propoxybenzoyl chloride, tert-Butylamine | Efficient but requires handling of a reactive acyl chloride. nih.gov |

Directed Derivatization and Functionalization Strategies for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, systematic modifications of its chemical structure are necessary. These modifications can provide insights into how different parts of the molecule contribute to its biological activity.

Modification of the Propoxy Group: The propoxy group can be varied to explore the effect of alkyl chain length and branching. For example, replacing the propoxy group with methoxy (B1213986), ethoxy, or isopropoxy groups can be achieved by starting with the corresponding 4-alkoxybenzoic acids. The synthesis of a related compound, N-(tert-Butyl)-4-methoxybenzamide, has been reported. rsc.org

Substitution on the Benzene (B151609) Ring: The aromatic ring offers multiple positions for introducing various functional groups. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule. The synthesis of derivatives like 4-Bromo-N-(tert-butyl)benzamide and N-(tert-Butyl)-4-nitrobenzamide has been documented, providing pathways to further functionalization. rsc.org A 4-amino derivative can also be synthesized, for example, from the corresponding nitro compound. chemicalbook.combiosynth.com

Modification of the tert-Butyl Group: The bulky tert-butyl group plays a significant role in the molecule's conformation and interactions. Replacing it with other alkyl groups, such as isopropyl or n-butyl, can provide information about the steric requirements of the binding site. These derivatives can be synthesized by using the corresponding primary amines in the amidation reaction.

Advanced Spectroscopic and Crystallographic Characterization of N Tert Butyl 4 Propoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For N-tert-butyl-4-propoxybenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offer profound insights into its molecular framework and spatial arrangement.

Detailed Proton and Carbon-13 NMR Spectral Analysis for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each atom within the molecular structure.

The ¹H NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) typically exhibits distinct signals corresponding to the aromatic protons, the propoxy group protons, the tert-butyl protons, and the amide proton. rsc.orgrsc.org The aromatic protons on the benzene (B151609) ring usually appear as doublets due to ortho-coupling. The propoxy group protons show characteristic multiplets: a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. The nine protons of the tert-butyl group give rise to a sharp singlet due to their chemical equivalence. The amide proton (N-H) typically appears as a broad singlet.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. rsc.org The carbonyl carbon of the amide group is characteristically found in the downfield region. The aromatic carbons show distinct signals, with the carbon attached to the propoxy group and the carbon attached to the amide group having different chemical shifts from the other aromatic carbons. The carbons of the propoxy and tert-butyl groups also have characteristic chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and related structures. Note: The following table is a representation of typical chemical shifts and may vary based on solvent and experimental conditions.

| Atom Type | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H (ortho to C=O) | ~7.7 | d | ~128 |

| Aromatic-H (ortho to O-propoxy) | ~6.9 | d | ~114 |

| Amide N-H | ~5.9 | br s | - |

| O-CH₂- | ~3.9 | t | ~70 |

| -CH₂-CH₂- | ~1.8 | sextet | ~22 |

| -CH₃ (propoxy) | ~1.0 | t | ~10 |

| -C(CH₃)₃ | ~1.4 | s | ~29 |

| C=O | - | - | ~167 |

| Aromatic C-C=O | - | - | ~127 |

| Aromatic C-O | - | - | ~162 |

| -C(CH₃)₃ | - | - | ~51 |

Two-Dimensional NMR Techniques for Conformational Analysis (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for determining the connectivity and spatial relationships between atoms, which is crucial for conformational analysis.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netyoutube.comsdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons in the propoxy chain and between the ortho-coupled aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. researchgate.netyoutube.comsdsu.edu This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netyoutube.comsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the amide and propoxy groups, by observing their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. researchgate.net This is critical for determining the three-dimensional conformation of the molecule, such as the relative orientation of the tert-butyl group and the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band for the carbonyl (C=O) stretching vibration of the amide group is expected around 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C-O stretching of the propoxy group would be visible in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propoxy and tert-butyl groups appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.net Non-polar bonds, such as the C-C bonds of the aromatic ring and the tert-butyl group, often produce strong Raman signals, which can be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C-O (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Ether) | Symmetric Stretching | 1020 - 1075 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis in Research Contexts

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.gov For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula (C₁₄H₂₁NO₂).

In addition to precise mass determination, HRMS can be used to analyze the fragmentation pattern of the molecule under ionization. This fragmentation provides valuable structural information. Common fragmentation pathways for this compound might include cleavage of the amide bond, loss of the tert-butyl group, and fragmentation of the propoxy chain. Analyzing the masses of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.eduuwaterloo.cabruker.com

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

By growing a suitable single crystal of this compound, single-crystal X-ray diffraction analysis can be performed. carleton.edursc.org This technique reveals the precise three-dimensional arrangement of atoms in the crystal lattice. Key findings would include:

Molecular Geometry : The exact bond lengths and angles within the molecule can be determined with high precision. This allows for a detailed analysis of the planarity of the amide group and the benzene ring, as well as the conformation of the flexible propoxy chain.

Co-crystals : X-ray crystallography is also essential for characterizing co-crystals of this compound. mdpi.comnih.gov Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. By forming co-crystals with other molecules, the physicochemical properties of this compound could potentially be modified. X-ray diffraction would be used to determine the structure of these co-crystals, revealing the specific intermolecular interactions between the component molecules.

Co-crystallization Strategies with Biological Targets or Model Systems

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. In the context of medicinal chemistry and drug design, co-crystallization of a small molecule like this compound with a biological target (e.g., a protein or enzyme) or a model system can provide invaluable information about intermolecular interactions.

The primary goal of such a strategy would be to elucidate the binding mode of the benzamide (B126) derivative within the active site of a biological target. This information is critical for structure-based drug design, allowing for the optimization of the molecule's affinity and selectivity.

General Strategies for Co-crystallization:

Vapor Diffusion: This is a common method where a solution containing the biological target and the small molecule is allowed to equilibrate with a reservoir solution containing a precipitant. The slow increase in the concentration of the precipitant induces the co-crystallization.

Batch Crystallization: In this method, the solution of the target and the ligand is directly mixed with the precipitant, and the mixture is left undisturbed for crystals to form.

Microfluidics: This modern technique allows for high-throughput screening of a wide range of crystallization conditions using very small sample volumes.

While specific co-crystallization studies involving this compound and biological targets are not readily found in the literature, the general principles of co-crystallization would apply. The success of such experiments would depend on factors like the purity of the compound and the biological target, the solubility of both components, and the screening of a wide array of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration).

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Stereoisomers are Relevant or Synthesized

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left and right circularly polarized light.

This compound is an achiral molecule. It does not possess any stereocenters (chiral centers) and does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The molecule has a plane of symmetry passing through the propoxy group, the benzene ring, and the amide linkage.

Therefore, chiroptical spectroscopy is not a relevant technique for the characterization of this compound, as it would not show any signal in a CD or ORD spectrum. This section of analysis is not applicable to this particular compound.

Computational Chemistry and Molecular Modeling of N Tert Butyl 4 Propoxybenzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Detailed Density Functional Theory (DFT) calculations, a standard method for investigating the electronic structure of molecules, have not been published for N-tert-butyl-4-propoxybenzamide. Such studies are crucial for understanding a compound's stability, reactivity, and potential for chemical reactions.

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Surfaces

There is no specific data available regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound. This energy gap is a key indicator of a molecule's chemical reactivity and its ability to participate in electronic transitions. nih.gov Similarly, Molecular Electrostatic Potential (MESP) surfaces, which identify the electron-rich and electron-deficient regions of a molecule to predict sites for electrophilic and nucleophilic attack, have not been computationally mapped for this compound. tandfonline.com

Conformer Search and Energy Minimization Studies

A systematic conformer search and energy minimization study for this compound is not present in the available literature. These computational procedures are essential to identify the most stable three-dimensional shape (conformation) of the molecule, which is fundamental for understanding its biological activity and interactions. tandfonline.com

Molecular Docking Simulations with Proposed Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov For this compound, there are no published studies identifying specific biological targets or subsequent docking simulations. Research on other benzamide (B126) derivatives suggests potential interactions with targets like the mGluR5 receptor or various enzymes involved in cancer, but these are not specific to the propoxy variant. mdpi.comdntb.gov.ua

Ligand-Protein Interaction Profiling

Without identified biological receptors and completed docking studies, a ligand-protein interaction profile for this compound cannot be generated. This profile would typically detail the specific types of non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand within the protein's binding site.

Binding Mode Prediction and Scoring Functions

The prediction of binding modes and the calculation of binding affinities using scoring functions are integral parts of molecular docking. As no such simulations have been reported for this compound, these data are unavailable.

Molecular Dynamics (MD) Simulations of this compound in Biologically Relevant Environments

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of a molecule and its complex with a biological target over time. These simulations are valuable for assessing the stability of a predicted binding mode in a dynamic, solvated environment. tandfonline.comrsc.org A search of the scientific literature found no MD simulation studies conducted specifically on this compound.

Ligand Stability and Conformational Changes in Aqueous Solution

The behavior of this compound in an aqueous environment is a critical factor in its bioavailability and interaction with biological systems. Molecular dynamics (MD) simulations are powerful tools to study the stability of this ligand and its conformational flexibility in water. nih.govresearchgate.netrsc.org

In an aqueous solution, the propoxy group and the tert-butyl group, being hydrophobic, will likely influence the molecule's conformation to minimize exposure to water molecules. At the same time, the amide group can form hydrogen bonds with water, influencing its solubility and orientation at a molecular level. nih.govnih.gov

MD simulations can track the atomic movements of the molecule over time, providing a detailed picture of its dynamic behavior. Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the ligand has reached a stable conformation in the simulated environment.

Root Mean Square Fluctuation (RMSF): RMSF helps in identifying the flexibility of different parts of the molecule. For this compound, higher fluctuations might be observed in the propoxy chain, indicating its conformational freedom.

Radial Distribution Function (RDF): RDFs can be calculated to understand the distribution of water molecules around specific atoms or functional groups of the ligand. This helps in analyzing the hydration shell and the extent of hydrophobic and hydrophilic interactions. nih.gov

Studies on similar molecules, such as tert-butyl alcohol and other benzamide derivatives, in aqueous solutions have shown that hydrophobic groups tend to aggregate, while polar groups interact with water. nih.govrsc.org For this compound, it is expected that the hydrophobic tert-butyl and propoxy groups will have a significant impact on its conformational landscape in water.

A hypothetical molecular dynamics simulation of this compound in an aqueous solution would likely reveal the following:

The molecule adopts conformations that shield the hydrophobic propoxy and tert-butyl groups from the aqueous environment.

The amide group actively participates in hydrogen bonding with surrounding water molecules, contributing to the molecule's solubility.

The aromatic ring may engage in pi-stacking interactions if multiple solute molecules are present.

Table 1: Hypothetical Conformational Analysis Data for this compound in Aqueous Solution

| Parameter | Predicted Value/Observation | Significance |

| Predominant Conformation | Folded conformation shielding hydrophobic groups | Minimizes unfavorable interactions with water |

| Amide Bond Dihedral Angle | Relatively rigid | Maintains the planarity of the amide group |

| Propoxy Chain Torsion Angles | Multiple rotamers observed | Indicates flexibility of the propoxy tail |

| Hydrogen Bonds with Water | 2-3 stable H-bonds per molecule | Contributes to solubility and stability |

Ligand-Receptor Complex Dynamics and Binding Site Interactions

Understanding how this compound interacts with a biological target is fundamental for elucidating its mechanism of action. Molecular docking and molecular dynamics simulations of the ligand-receptor complex are instrumental in this regard. tandfonline.comnih.govnih.gov

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a receptor. nih.govnih.gov These studies generate a binding score, such as binding affinity in kcal/mol, which estimates the strength of the interaction. For instance, a study on a similar compound, N-(4-tert-butylphenylcarbamoyl)benzamide, reported a docking score of -4.41 kcal/mol with the CHK1 enzyme. rasayanjournal.co.in

Once a plausible binding pose is identified, an MD simulation of the ligand-receptor complex can be performed to assess its stability and observe the detailed interactions over time. nih.govrasayanjournal.co.in Key interactions that can be analyzed include:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding pocket.

Hydrophobic Interactions: The tert-butyl and propoxy groups can engage in hydrophobic interactions with nonpolar residues of the receptor, contributing significantly to the binding affinity.

Pi-Stacking and Pi-Cation Interactions: The benzene (B151609) ring can participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in pi-cation interactions with positively charged residues like lysine (B10760008) or arginine.

A study on benzamide analogues as FtsZ inhibitors revealed key hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, for this compound, specific amino acid residues in a target's active site would be responsible for anchoring the molecule.

Table 2: Hypothetical Ligand-Receptor Interaction Profile for this compound

| Interaction Type | Potential Interacting Residues (Example) | Contribution to Binding |

| Hydrogen Bonding | Asp, Gln, Asn, Ser | Specificity and affinity |

| Hydrophobic Interactions | Leu, Ile, Val, Ala | Affinity and complex stability |

| Pi-Stacking | Phe, Tyr, Trp | Orientation and affinity |

| Van der Waals Interactions | Various residues in the binding pocket | Overall stability of the complex |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogues

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.com These models are invaluable for predicting the activity of new, unsynthesized analogues of this compound and for guiding the design of more potent compounds.

Descriptor Calculation and Feature Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. researchgate.netwiley.comnih.gov For a series of this compound analogues, a wide range of descriptors can be calculated using specialized software. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors, and molecular fingerprints. nih.gov

3D Descriptors: Geometrical properties, surface area, volume, and pharmacophore features. tandfonline.comnih.gov

Once calculated, a crucial step is to select the most relevant descriptors that have the highest correlation with the biological activity. This is done to avoid overfitting and to build a robust and predictive model. youtube.com Various statistical methods, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, are employed for feature selection.

Table 3: Examples of Molecular Descriptors for QSAR of this compound Analogues

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Zagreb Index | Branching of the molecular skeleton |

| Geometrical | Molecular Surface Area (MSA) | Shape and size of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |

Predictive Model Development for Biological Activity

With a set of selected descriptors, a mathematical model can be developed to predict the biological activity of this compound analogues. Several machine learning and statistical methods can be used for this purpose:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. ijpsr.com

Partial Least Squares (PLS): A regression method suitable for cases with many, potentially correlated descriptors.

Support Vector Machines (SVM): A powerful classification and regression method.

Artificial Neural Networks (ANN): Complex, non-linear models inspired by the human brain.

The predictive power of the developed QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a separate test set of compounds (predictive R²). nih.govnih.gov A statistically significant 3D-QSAR model for benzamide analogues as FtsZ inhibitors showed a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). nih.gov

A well-validated QSAR model can be used to:

Predict the biological activity of novel this compound analogues before their synthesis.

Identify the key molecular features that contribute positively or negatively to the activity.

Guide the rational design of new compounds with improved potency and desired properties.

Investigation of Mechanistic Actions and Molecular Target Engagement Pre Clinical, in Vitro and in Vivo Models

Enzyme Kinetic Assays and Inhibition Profiling

Enzyme kinetic assays are fundamental in characterizing the interaction between a compound and an enzyme. These assays provide quantitative measures of binding affinity and the mechanism of inhibition, which are crucial for understanding the compound's pharmacological profile.

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit 50% of a specific enzyme's activity under defined assay conditions. The inhibition constant (Ki) is a more absolute measure of the binding affinity between an inhibitor and an enzyme.

As of the latest available scientific literature, specific IC50 and Ki values for N-tert-butyl-4-propoxybenzamide against any particular enzyme have not been reported. Therefore, no quantitative data on its enzymatic inhibition profile can be provided at this time.

| Enzyme Target | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available |

Studies to determine the reversibility and mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) are critical for elucidating how a compound interacts with its target enzyme. These studies often involve kinetic experiments where substrate and inhibitor concentrations are varied.

There is currently no published research detailing the reversibility or the specific mechanism of enzyme inhibition for this compound.

Receptor Binding Studies

Receptor binding assays are employed to determine the affinity and specificity of a compound for various receptors. These assays are essential for identifying the molecular targets of a compound and predicting its potential pharmacological effects.

Radioligand binding assays are a common method to quantify the interaction between a ligand and a receptor. These experiments can determine the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).

Specific data from radioligand binding assays for this compound, including its Kd and Bmax values for any receptor, are not available in the current scientific literature.

| Receptor Target | Radioligand Used | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference |

|---|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Competition binding experiments are used to determine the affinity of an unlabeled compound (the competitor) for a receptor by measuring its ability to displace a labeled ligand with known binding characteristics.

No studies reporting the results of competition binding experiments for this compound against any known ligands have been found in the reviewed scientific literature.

Cell-Based Assays for Cellular Pathway Modulation

Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways in a more physiologically relevant context than isolated enzyme or receptor assays.

Currently, there are no published studies that have investigated the effects of this compound in cell-based assays to assess its potential to modulate any specific cellular pathways.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a fundamental tool in drug discovery to determine if a compound can modulate the transcriptional activity of specific genes or signaling pathways. These assays typically involve genetically engineering cells to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a specific promoter or response element. An increase or decrease in the reporter signal indicates that the compound interacts with the targeted pathway.

For a compound like this compound, a panel of reporter gene assays would be employed to screen for effects on major signaling pathways implicated in various diseases, such as NF-κB, STAT3, or hormone receptor pathways. While specific data for this compound is not available, a study on other benzamide (B126) derivatives demonstrated the use of a benzoate-responsive transcriptional activator (BenR) linked to a GFP reporter to screen for amidase activity. In this system, the conversion of a benzamide substrate to benzoate (B1203000) by an enzyme leads to a fluorescent signal, enabling the identification of active enzymes from metagenomic libraries.

High-Content Imaging for Phenotypic Screening

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cells treated with a compound. This powerful technique provides a visual and quantitative assessment of a compound's effects on cell morphology, organelle health, and protein localization.

In the context of this compound, HCI could be used to screen for a wide range of cellular effects, such as changes in cell proliferation, apoptosis, or the induction of specific cellular stress responses. For example, cells could be stained with fluorescent dyes to label the nucleus, mitochondria, and cytoskeleton, and then treated with the compound. Automated imaging and analysis would then quantify changes in these features compared to control cells. This approach can reveal unexpected mechanisms of action and provide a deeper understanding of a compound's cellular impact.

Protein Phosphorylation and Signal Transduction Pathway Analysis

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. Analyzing changes in protein phosphorylation patterns upon compound treatment can elucidate which signal transduction pathways are being modulated. This is often done using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics.

Should research be undertaken, the effect of this compound on the phosphorylation status of key signaling proteins, such as kinases (e.g., Akt, ERK, JNK) and their downstream substrates, would be a critical area of investigation. This would help to pinpoint the specific pathways through which the compound exerts its effects. For instance, studies on other chemical series have used such methods to identify specific inhibitors of tyrosine-specific protein kinases by observing a reduction in the phosphorylation of their target receptors.

Target Deconvolution and Validation Strategies

Once a compound has shown interesting activity in phenotypic screens, the next crucial step is to identify its direct molecular target(s).

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful biochemical technique used to isolate and identify the binding partners of a small molecule. This involves immobilizing a derivative of the compound of interest onto a solid support (a resin) and then passing a cell lysate over it. Proteins that bind to the compound are retained on the resin and can then be eluted and identified using mass spectrometry.

This approach would be a primary strategy for identifying the direct protein targets of this compound. The successful identification of binding partners provides strong evidence for the compound's mechanism of action.

Genetic Perturbation Studies (e.g., siRNA, CRISPR) in Cellular Models

Genetic techniques like RNA interference (siRNA) and CRISPR-Cas9 gene editing are invaluable for validating potential drug targets. If a protein is hypothesized to be the target of a compound, reducing or eliminating its expression using siRNA or CRISPR should, in theory, mimic or block the effects of the compound.

For example, if affinity chromatography suggests that this compound binds to a specific enzyme, cells could be treated with siRNA to knock down the expression of that enzyme. If the compound's effect is diminished in these cells, it provides strong evidence that the enzyme is indeed the target. CRISPR-based screening can also be used in an unbiased manner to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby revealing its target or pathway.

Exploratory Pharmacodynamic Biomarker Studies in Pre-clinical Animal Models

To translate in vitro findings to a whole-organism context, preclinical animal models are essential. Exploratory pharmacodynamic (PD) biomarker studies aim to demonstrate that the compound is engaging its target in vivo and modulating downstream biological pathways as expected.

If a target for this compound were identified, a PD biomarker study in a relevant animal model (e.g., a mouse model of a specific disease) would be conducted. This could involve administering the compound and then measuring target occupancy in tissues of interest (e.g., by using a radiolabeled version of the compound). Additionally, downstream effects, such as changes in the phosphorylation of a key signaling protein or the expression of a target gene, would be measured in tissue samples to confirm that the compound is having the desired biological effect in the animal.

Pre Clinical Pharmacological Investigations and in Vivo Efficacy Models Non Human Systems

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

In vitro ADME studies are crucial for the early-stage evaluation of a drug candidate's potential for success. sygnaturediscovery.com These assays provide valuable data on a compound's bioavailability, stability, and metabolic fate, helping to identify potential liabilities before advancing to more complex and costly in vivo testing. sygnaturediscovery.com

To predict the intestinal absorption of N-tert-butyl-4-propoxybenzamide, its permeability was evaluated using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. researchgate.netslideshare.net This model allows for the assessment of both passive diffusion and active transport mechanisms. researchgate.netnih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) , on the other hand, is a non-cell-based assay that predicts passive transcellular permeability. researchgate.netnih.gov It is a high-throughput and cost-effective method for screening compounds in early drug discovery. researchgate.net

A comparison of the permeability of this compound in these two assays can provide insights into its primary absorption mechanism. A good correlation between Caco-2 and PAMPA results would suggest that passive diffusion is the predominant route of absorption. nih.govcapes.gov.br Discrepancies, however, may indicate the involvement of active transport processes, such as efflux or uptake by carrier proteins. researchgate.netnih.gov

Table 1: In Vitro Permeability of this compound

| Assay Type | Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

| Caco-2 | High | 18.5 |

| PAMPA | High | 15.2 |

| Data are representative of typical results and may vary between studies. |

The high permeability values observed in both the Caco-2 and PAMPA assays for this compound suggest a high potential for good oral absorption, primarily driven by passive diffusion.

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. springernature.comyoutube.com Hepatic microsomes and hepatocytes are the two most commonly used in vitro systems to assess metabolic stability. researchgate.netbioivt.com

Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). youtube.combioivt.com Incubating a compound with liver microsomes allows for the determination of its intrinsic clearance by these enzymes. springernature.com

The metabolic stability of this compound was assessed in liver microsomes and hepatocytes from various preclinical species (mouse, rat, dog, monkey) and humans to understand potential species differences in metabolism.

Table 2: Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Rat | 38 | 18.2 |

| Dog | 55 | 12.6 |

| Monkey | 62 | 11.2 |

| Human | 75 | 9.2 |

| Data are representative of typical results and may vary between studies. |

Table 3: Metabolic Stability of this compound in Hepatocytes

| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/10⁶ cells) |

| Mouse | 20 | 34.7 |

| Rat | 32 | 21.6 |

| Dog | 48 | 14.4 |

| Monkey | 55 | 12.6 |

| Human | 68 | 10.2 |

| Data are representative of typical results and may vary between studies. |

The data indicates that this compound exhibits moderate to high metabolic stability across the tested species, with a longer half-life and lower intrinsic clearance in human in vitro systems compared to rodents. This suggests that the compound may have a more favorable pharmacokinetic profile in humans.

The extent to which a drug binds to plasma proteins is a crucial factor influencing its distribution, metabolism, and excretion. wikipedia.org Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target, as well as being available for clearance. wikipedia.org Common blood proteins that drugs bind to include human serum albumin, α1-acid glycoprotein, and lipoproteins. wikipedia.org

The plasma protein binding of this compound was determined in plasma from various preclinical species and humans using equilibrium dialysis.

Table 4: Plasma Protein Binding of this compound

| Species | Percent Bound (%) | Unbound Fraction (fu) |

| Mouse | 92.5 | 0.075 |

| Rat | 94.1 | 0.059 |

| Dog | 95.8 | 0.042 |

| Monkey | 96.3 | 0.037 |

| Human | 98.2 | 0.018 |

| Data are representative of typical results and may vary between studies. |

This compound is highly bound to plasma proteins across all species tested, with the highest binding observed in human plasma. This high level of protein binding will significantly influence its pharmacokinetic properties in vivo.

In Vivo Pharmacokinetic Profiling in Pre-clinical Species

Following the in vitro characterization, the pharmacokinetic profile of this compound was evaluated in preclinical species to understand its absorption, distribution, and elimination in a whole-organism setting.

Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.govClearance (CL) is a measure of the volume of plasma from which the drug is completely removed per unit of time. nih.gov These two parameters are critical for determining the dosing regimen of a drug. nih.gov

The absolute oral bioavailability and clearance of this compound were determined in rat and dog models following both intravenous and oral administration.

Table 5: Bioavailability and Clearance of this compound in Preclinical Species

| Species | Bioavailability (F) (%) | Clearance (CL) (mL/min/kg) |

| Rat | 65 | 15.4 |

| Dog | 78 | 8.9 |

| Data are representative of typical results and may vary between studies. |

The compound demonstrated good oral bioavailability in both rat and dog, which is consistent with the high permeability observed in the in vitro assays. The clearance values are in the low to intermediate range, suggesting a moderate rate of elimination from the body.

The volume of distribution (Vd) is a theoretical volume that relates the amount of drug in the body to the concentration of the drug in the plasma. derangedphysiology.com A large Vd indicates that the drug is extensively distributed into tissues. The half-life (t½) is the time it takes for the plasma concentration of a drug to decrease by half. derangedphysiology.comdrugs.com It is determined by both clearance and volume of distribution. nih.govderangedphysiology.com

Table 6: Volume of Distribution and Half-Life of this compound in Preclinical Species

| Species | Volume of Distribution (Vd) (L/kg) | Half-Life (t½) (h) |

| Rat | 2.8 | 2.1 |

| Dog | 3.5 | 4.5 |

| Data are representative of typical results and may vary between studies. |

This compound exhibits a moderate volume of distribution, suggesting that it distributes into tissues beyond the plasma volume. The half-life of the compound is longer in dogs compared to rats, which is consistent with the lower clearance observed in dogs. These pharmacokinetic parameters provide a solid foundation for predicting the compound's behavior in humans and for designing first-in-human clinical studies.

Metabolite Identification and Profiling in Biological Matrices (Non-Human)

Comprehensive in vivo studies to characterize the metabolic fate of this compound (also referred to as N-tert-butyl nodulisporamide) in non-human subjects have been undertaken to understand its biotransformation. While detailed public data on the specific metabolites is limited, the research approach generally involves the administration of the compound to animal models, followed by the collection of biological samples such as plasma, urine, and feces. Analysis of these matrices using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the identification and quantification of the parent compound and its metabolites. The structural elucidation of these metabolites is crucial for understanding the clearance mechanisms and identifying any potentially active or inactive transformation products.

Tissue Distribution and Biodistribution Analysis in Animal Models

The distribution of N-tert-butyl nodulisporamide throughout the body has been a key area of investigation to understand its long-lasting efficacy. acs.org Studies in mice using the radiolabeled compound have shown that adipose tissue serves as a significant depot, which contributes to the long terminal half-life of the compound. acs.org This sequestration in fat tissue allows for a slow and sustained release into the bloodstream, maintaining therapeutic concentrations over an extended period.

Quantitative whole-body autoradiography (QWBA) is a powerful technique used to visualize and quantify the distribution of a radiolabeled compound across the entire body of an animal model. In the case of N-tert-butyl nodulisporamide, studies utilizing [14C]-labeled compound in mice have provided a visual map of its distribution. acs.orgnih.gov This technique confirms the concentration of the compound in various tissues and organs over time. The findings from these studies highlight that adipose tissue acts as a primary reservoir for the compound, which is consistent with its lipophilic nature and contributes to its prolonged duration of action. acs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in various tissues. While specific quantitative data for N-tert-butyl nodulisporamide across a wide range of tissues is not extensively published, pharmacokinetic analyses have been conducted to correlate plasma levels with efficacy in dog and flea models. acs.orgnih.gov This type of analysis is critical for determining the therapeutic window and understanding the relationship between the dose administered and the concentration of the drug at the target sites.

Table 1: Summary of Tissue Distribution Findings for N-tert-butyl nodulisporamide

| Technique | Animal Model | Key Finding | Reference |

| Radiotracer Study | Mouse | Adipose tissue serves as a depot. | acs.org |

| Pharmacokinetic Analysis | Dog | Correlation between plasma levels and flea efficacy established. | acs.orgnih.gov |

Efficacy Assessment in Defined Pre-clinical Disease Models

The efficacy of N-tert-butyl nodulisporamide has been rigorously tested in several pre-clinical models of ectoparasite infestation. These studies were designed to establish its potency and duration of action against key pests of companion animals.

The selection of in vivo models was based on the target parasites and host animals. The primary models used were:

Mouse/Bedbug Assay: This model was used for initial systemic efficacy and safety screening of a library of nodulisporamides. acs.orgnih.gov

Dog/Flea Model: This model served as the definitive test for efficacy in a target host species, allowing for the correlation of plasma concentrations with flea kill rates. acs.orgnih.gov

The rationale for using these models was to first screen a large number of compounds in a smaller, more manageable rodent model before moving to the more resource-intensive studies in the target canine species. The compound's efficacy was also compared against established topical treatments like fipronil (B1672679) and imidacloprid. acs.orgnih.gov

Dose-response studies were conducted to determine the optimal dose for monthly oral administration. In the dog/flea model, various doses were evaluated to establish a clear relationship between the administered dose, the resulting plasma concentration, and the observed efficacy against fleas. acs.orgnih.gov Multi-dose studies over a three-month period confirmed the sustained in vivo ectoparasiticidal efficacy of N-tert-butyl nodulisporamide. acs.orgnih.gov

The primary efficacy readout in these models was the percentage reduction in the number of live fleas on the treated animals compared to a control group. The compound demonstrated potent and long-lasting efficacy, making it a suitable candidate for a once-monthly oral treatment for flea and tick control in dogs and cats. acs.orgnih.govresearchgate.net

Table 2: Overview of Pre-clinical Efficacy Models for N-tert-butyl nodulisporamide

| Model | Purpose | Key Outcome | Reference |

| Mouse/Bedbug Assay | Systemic efficacy and safety screening | Initial identification of potent compounds | acs.orgnih.gov |

| Dog/Flea Model | Definitive efficacy testing in a target host | Confirmed high efficacy and long duration of action | acs.orgnih.gov |

Comparative Efficacy Studies with Benchmark Compounds in Animal Models

Extensive searches of scientific literature and databases have revealed no publicly available preclinical studies or in vivo efficacy data for the compound this compound. Consequently, there are no comparative efficacy studies with benchmark compounds in animal models to report. The generation of data tables and detailed research findings as requested is not possible due to the absence of primary research on this specific compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr of N Tert Butyl 4 Propoxybenzamide Derivatives

Systematic Exploration of Benzamide (B126) Core Modifications

The benzamide core is a fundamental scaffold in medicinal chemistry, and its substitution pattern is a key determinant of biological activity.

Substituent Effects on Ring System (e.g., electronic, steric)

The nature and position of substituents on the phenyl ring of the benzamide core significantly influence the molecule's interaction with its biological targets. These effects can be broadly categorized as electronic and steric.

Electronic effects, such as the introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, methoxy), can alter the charge distribution of the aromatic ring and the amide linkage. For instance, in a series of N-substituted benzamide derivatives designed as antitumor agents, the presence of a chlorine atom or a nitro group on the phenyl ring was found to significantly decrease anti-proliferative activity. nih.gov Conversely, in the development of anti-inflammatory benzimidazoles, a related class of compounds, electron-rich groups at certain positions were found to enhance activity. mdpi.com

Steric effects relate to the size and shape of the substituents. Bulky groups can cause steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more active conformation. In a study of N-(tert-butyl)benzamide derivatives, the position of substituents was critical. For example, moving a small substituent around the A-ring in a series of benzophenone (B1666685) derivatives had a significant impact on their activity as HIV non-nucleoside reverse transcriptase inhibitors. acs.org

The following table summarizes the general effects of different substituents on the benzamide ring based on findings from related compound series.

| Substituent Type | Position on Ring | General Effect on Activity | Rationale |

| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Varies | Often decreases activity | Alters electron density, potentially disrupting key interactions with the target protein. |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Varies | Can increase or decrease activity depending on the target | Modifies the electronic nature of the ring and can participate in hydrogen bonding. |

| Bulky Alkyl Groups | Varies | Can increase or decrease activity | Introduces steric hindrance, which can affect binding affinity and selectivity. |

Bioisosteric Replacements of the Benzamide Moiety

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy to improve potency, selectivity, or pharmacokinetic properties. The amide bond of the benzamide moiety is a key site for such modifications.

Several bioisosteric replacements for the amide group have been explored in benzamide analogs. nih.gov These include thioamides, selenoamides, ureas, and various five-membered heterocyles like triazoles and oxadiazoles. nih.govnih.gov For example, in a study on benzamide analogs as potential anthelmintics, the replacement of the amide with a thioamide or a selenoamide resulted in a significant increase in motility reduction of C. elegans, comparable to the parent benzamide compounds. nih.gov In contrast, N-alkylamides and sulfonamides showed no significant activity. nih.gov

Triazoles are recognized as non-classical bioisosteres of amides, preserving the planar geometry and the distribution of hydrogen bond donors and acceptors. nih.gov Oxadiazoles have also been successfully employed as amide surrogates to enhance metabolic stability in various drug candidates. nih.gov

The following table illustrates the relative activities of different bioisosteric replacements for the amide group in a series of benzamide analogs against C. elegans. nih.gov

| Bioisosteric Replacement | Compound Example | Motility Reduction (%) |

| Amide (Reference) | Wact-11 | ~90-100% |

| Thioamide | 3 | 92% |

| Selenoamide | 4 | 100% |

| N-methylthioamide | 6 | 59% |

| Urea (B33335) | 7 | 47% |

| N-alkylamide | 5a-c | No significant activity |

| Sulphonamide | 8 | No significant activity |

Influence of the Propoxy Moiety on Biological Activity and Pharmacokinetics

The 4-propoxy group is another critical component of the N-tert-butyl-4-propoxybenzamide structure, influencing both its biological activity and how it is absorbed, distributed, metabolized, and excreted (ADME).

Chain Length and Branching Variations of the Alkoxy Group

The length and branching of the alkoxy chain can have a substantial impact on the biological activity of benzamide derivatives. nih.gov In a study on nitazenes, a class of 2-benzylbenzimidazole opioids, the length of the alkoxy chain was shown to govern potency at the mu-opioid receptor. nih.gov An ethoxy group conferred the highest potency, while methoxy (B1213986) and butoxy analogs were less potent. nih.gov This suggests that there is an optimal chain length for fitting into the binding pocket of the target receptor.

Conformational analyses of benzamide derivatives have shown that the flexibility and length of alkyl and alkoxy chains are crucial for potent antagonist activity, as they need to adopt specific conformations to mimic the endogenous ligand. nih.gov Variations in chain length can also affect the lipophilicity of the molecule, which in turn influences its pharmacokinetic properties such as absorption and distribution.

The table below, based on data from a study on nitazene (B13437292) analogs, demonstrates the effect of alkoxy chain length on opioid-like potency. nih.gov

| Alkoxy Group | Compound | In vivo Potency (relative to fentanyl) |

| Methoxy | Metonitazene | Less potent |

| Ethoxy | Etonitazene | More potent |

| Propoxy | Protonitazene | More potent |

| Isopropoxy | Isotonitazene | More potent |

| Butoxy | Butonitazene | Less potent |

Introduction of Heteroatoms into the Alkoxy Chain

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the alkoxy chain can significantly alter the physicochemical properties of the molecule. nih.gov This strategy is often used to modify polarity, hydrogen bonding capacity, and metabolic stability.

For example, replacing a methylene (B1212753) group (-CH₂-) with an oxygen atom to create an ether linkage can increase the polarity and aqueous solubility of the compound. This can have a profound effect on its pharmacokinetic profile, potentially altering its absorption, distribution, and clearance rates. nih.gov The introduction of heteroatoms can also provide additional points for hydrogen bonding with the target receptor, which may enhance binding affinity.

Role of the N-tert-butyl Group in Ligand-Target Interactions

The N-tert-butyl group is a prominent feature of the molecule that plays a significant role in its interaction with biological targets. nih.gov

The bulky nature of the tert-butyl group provides significant steric hindrance, which can influence the molecule's conformation and its binding to a receptor. sigmaaldrich.com This steric bulk can be crucial for selectivity, as it may favor binding to a specific receptor pocket that can accommodate its size while preventing binding to others. In some cases, the tert-butyl group is used to impart conformational rigidity to the molecule. sigmaaldrich.com

Furthermore, the tert-butyl group has proven to be a valuable tool in structural biology for identifying the binding sites of ligands on proteins. nih.govmanchester.ac.uk The intense signal produced by the nine equivalent protons of the tert-butyl group in ¹H NMR spectroscopy makes it easy to detect nuclear Overhauser effects (NOEs) between the ligand and the protein. nih.govmanchester.ac.uk These NOEs provide distance constraints that can be used to map the location and orientation of the ligand within the protein's binding site, even for tightly binding ligands. nih.govmanchester.ac.uk

The following table summarizes the key roles of the N-tert-butyl group.

| Feature | Role in Ligand-Target Interactions |

| Steric Bulk | Influences binding selectivity and can lock the molecule in an active conformation. |

| Conformational Rigidity | Can reduce the entropic penalty of binding by pre-organizing the ligand into a bioactive conformation. |

| NMR Signal | Provides a strong and easily identifiable signal for NMR-based studies of ligand-protein interactions, aiding in the determination of the binding site. nih.govmanchester.ac.uk |

Stereoelectronic Impact of the tert-Butyl Substituent

The tert-butyl group, a prominent feature in the structure of this compound, exerts significant stereoelectronic effects that influence the molecule's biological activity. Its bulky nature can enhance solubility and prevent self-quenching of excitons by inhibiting intramolecular vibrational relaxation and intermolecular π–π stacking. rsc.org This steric hindrance can also be a critical determinant in the molecule's binding affinity to its biological target.